Octyl 3-chloropropanoate
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Overview
Description
Octyl 3-chloropropanoate: is an organic compound with the molecular formula C11H21ClO2 3-chloropropionic acid, octyl ester . This compound is a member of the ester family, which are commonly used in various industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with octanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to speed up the reaction. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize heterogeneous catalysts and are designed to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Octyl 3-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce and .
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and octanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of octyl 3-chloropropanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- Butyl 3-chloropropanoate
- Hexyl 3-chloropropanoate
- Decyl 3-chloropropanoate
Comparison: Octyl 3-chloropropanoate is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain esters like butyl 3-chloropropanoate, this compound has higher hydrophobicity and a different boiling point, making it suitable for different applications .
Properties
CAS No. |
63505-50-0 |
---|---|
Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
octyl 3-chloropropanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-10H2,1H3 |
InChI Key |
APSFWUHAPFXKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
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